4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine
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Overview
Description
4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine is a chemical compound with the molecular formula C9H12ClN3OS It is a pyrimidine derivative that features a morpholine ring and a chloro-substituted pyrimidine ring with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with morpholine. One common method includes the following steps :
Starting Materials: 4,6-dichloro-2-(methylthio)pyrimidine and morpholine.
Reaction Conditions: The reaction is carried out in the presence of a base such as N-ethyl-N,N-diisopropylamine (DIPEA) in tetrahydrofuran (THF) at 60°C for 18 hours.
Procedure: The mixture is stirred at room temperature, then heated to 60°C overnight. The reaction mixture is then cooled, and the product is isolated by filtration and washing with water.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Coupling Reactions: The pyrimidine ring can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Products with various nucleophiles replacing the chloro group.
Oxidation: Sulfoxides or sulfones.
Coupling: Biaryl or heteroaryl compounds.
Scientific Research Applications
4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloro and methylsulfanyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-(methylthio)pyrimidine: A precursor in the synthesis of the target compound.
4-(2-Methanesulfonyl-6-morpholin-4-yl-pyrimidin-4-yl)-morpholine: A structurally similar compound with different substituents.
Uniqueness
4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine is unique due to the combination of its chloro and methylsulfanyl groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-(6-chloro-2-methylsulfanylpyrimidin-4-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3OS/c1-15-9-11-7(10)6-8(12-9)13-2-4-14-5-3-13/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDCTXYEVAWARZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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